molecular formula C18H22N2O2 B3066995 N-Lupinylphthalimide CAS No. 99812-93-8

N-Lupinylphthalimide

Cat. No.: B3066995
CAS No.: 99812-93-8
M. Wt: 298.4 g/mol
InChI Key: IJHKXSCEURLJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Lupinylphthalimide is synthesized using the Gabriel method. The optimal synthesis conditions involve the interaction of chlorolupinine with potassium phthalimide in dimethylformamide (DMF) as the solvent . The reaction mixture is boiled for 8 hours and then cooled. After settling for 15 hours, the reaction mixture is dissolved in ice water and extracted with chloroform .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The reaction is monitored using thin-layer chromatography and the product is isolated by recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions: N-Lupinylphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with nickel or rhodium catalysts, zinc in hydrochloric acid.

    Substitution: Alkyl halides, Mitsunobu conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Comparison with Similar Compounds

N-Lupinylphthalimide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of the lupinine alkaloid with the phthalimide group, which provides distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-17-14-7-1-2-8-15(14)18(22)20(17)12-13-6-5-11-19-10-4-3-9-16(13)19/h1-2,7-8,13,16H,3-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHKXSCEURLJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394054
Record name N-Lupinylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99812-93-8
Record name N-Lupinylphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Lupinylphthalimide
Reactant of Route 2
Reactant of Route 2
N-Lupinylphthalimide
Reactant of Route 3
Reactant of Route 3
N-Lupinylphthalimide
Reactant of Route 4
Reactant of Route 4
N-Lupinylphthalimide
Reactant of Route 5
Reactant of Route 5
N-Lupinylphthalimide
Reactant of Route 6
Reactant of Route 6
N-Lupinylphthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.